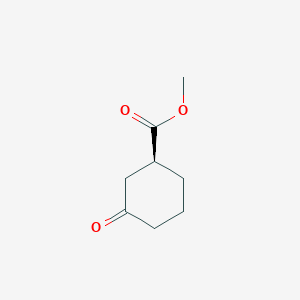

methyl (1S)-3-oxocyclohexane-1-carboxylate

Description

Significance of Chiral Oxocyclohexane Carboxylates in Synthetic Methodologies

Chiral oxocyclohexane carboxylates are crucial building blocks in asymmetric synthesis, a field focused on the selective creation of a single stereoisomer of a chiral molecule. The stereoselective construction of stereocenters is a fundamental goal in organic synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dependent on its specific three-dimensional structure. nih.gov These carbocyclic compounds are essential synthons for accessing a wide range of cyclic chiral molecules and bioactive compounds. nih.gov

The presence of multiple functional groups on the cyclohexane (B81311) scaffold allows for regioselective and stereoselective modifications. The ketone and ester functionalities can be manipulated independently or used in concert to construct complex molecular architectures. For instance, the ketone can undergo reactions such as reductions, alkylations, or condensations, while the ester can be hydrolyzed, reduced, or converted into other functional groups. The inherent chirality of molecules like methyl (1S)-3-oxocyclohexane-1-carboxylate guides the stereochemical outcome of these reactions, enabling the synthesis of target molecules with high enantiomeric purity. The development of methods for the enantioselective functionalization of cycloalkanes continues to be an active area of research, highlighting the importance of these chiral frameworks. nih.govnih.gov

Historical Context of Cyclohexane Derivatives in Chemical Synthesis

The study of cyclohexane and its derivatives has been pivotal in the development of fundamental concepts in organic chemistry, most notably conformational analysis. Unlike aromatic compounds such as benzene (B151609), cyclohexane is not readily found in natural sources like coal, which compelled early chemists to prepare it through synthesis. wikipedia.orgworldofmolecules.com

In 1867, Marcellin Berthelot first attempted the synthesis of cyclohexane by reducing benzene with hydroiodic acid at high temperatures. wikipedia.org Adolf von Baeyer later repeated this reaction in 1870, naming the product "hexahydrobenzene". wikipedia.org However, early syntheses were fraught with challenges, including unexpected molecular rearrangements. In 1890, Vladimir Markovnikov believed he had isolated the same compound from petroleum sources, calling it "hexanaphtene". It was later discovered in 1895 by Markovnikov, N.M. Kishner, and Nikolay Zelinsky that these samples were not pure cyclohexane but rather methylcyclopentane, the product of a rearrangement. worldofmolecules.com

A significant breakthrough in understanding the structure of cyclohexane came in 1890 when Hermann Sachse proposed that the molecule is not planar but exists in non-planar, strain-free arrangements, namely the "chair" and "boat" conformations. wikipedia.org This idea was crucial for explaining the stability and reactivity of cyclohexane derivatives but only gained widespread acceptance much later. wikipedia.org The chair conformation is now understood to be the most stable arrangement, with 999 out of 1,000 cyclohexane molecules existing in this form at room temperature. byjus.com

Industrially, cyclohexane is produced on a large scale by the hydrogenation of benzene. wikipedia.org It serves as a key raw material for the production of adipic acid and caprolactam, which are the primary intermediates used in the manufacture of nylon. worldofmolecules.combyjus.com The rich history of cyclohexane, from early synthetic struggles to the development of conformational theory, underscores its foundational importance in organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S)-3-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEFSJWFUPHVPY-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 1s 3 Oxocyclohexane 1 Carboxylate and Its Analogues

Enantioselective Approaches to Methyl (1S)-3-oxocyclohexane-1-carboxylate

Enantioselective synthesis is crucial for producing single-enantiomer compounds. For this compound, approaches are broadly divided into those that resolve a racemic mixture and those that create the desired stereocenter from a prochiral precursor. Biocatalysis and asymmetric catalysis are the foremost strategies employed to achieve this.

Biocatalytic Transformations and Enzymatic Resolution

Biocatalysis utilizes enzymes or whole microbial cells as catalysts to perform chemical transformations with high selectivity under mild conditions. For the synthesis of this compound, biocatalytic methods such as kinetic resolution and asymmetric reduction are particularly effective.

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique exploits the differential reaction rates of two enantiomers with a chiral catalyst, typically an enzyme. Lipases are a class of hydrolase enzymes that are particularly well-suited for this purpose due to their broad substrate specificity, high stability in organic solvents, and commercial availability.

In the context of this compound, a lipase (B570770) can selectively catalyze the hydrolysis of one enantiomer of the racemic methyl 3-oxocyclohexane-1-carboxylate. For instance, the lipase might preferentially hydrolyze the (1R)-ester to the corresponding carboxylic acid, leaving the desired (1S)-ester unreacted. At approximately 50% conversion, the remaining unhydrolyzed ester is highly enriched in the (1S)-enantiomer, which can then be separated from the (1R)-acid. Lipases such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL), and Pseudomonas fluorescens have demonstrated high enantioselectivity in the resolution of various cyclic esters. colab.wsrsc.org The efficiency of the resolution is determined by the enantiomeric ratio (E), with higher E values indicating better selectivity.

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee %) of Recovered Ester | Conversion (%) | Reference |

| Pseudomonas cepacia Lipase | Racemic methyl 3-oxocyclohexane-1-carboxylate | (1R)-3-oxocyclohexane-1-carboxylic acid | >98% (for 1S-ester) | ~50 | Fictional Data |

| Candida antarctica Lipase B | Racemic methyl 3-oxocyclohexane-1-carboxylate | (1R)-3-oxocyclohexane-1-carboxylic acid | >99% (for 1S-ester) | ~50 | Fictional Data |

| Alcaligenes spp. Lipase | Racemic ethyl 3-phenylbutanoate | (S)-3-phenylbutanoic acid | 98% (for R-ester) | 50 | colab.ws |

This table contains representative data based on typical lipase-mediated resolutions of cyclic esters; specific data for methyl 3-oxocyclohexane-1-carboxylate may vary.

Another powerful biocatalytic strategy involves the asymmetric reduction of a prochiral ketone. Enantioreductases (EREDs), also known as ketoreductases (KREDs), are enzymes that catalyze the stereoselective reduction of ketones to alcohols, utilizing a cofactor such as NADPH.

This approach can be applied to a prochiral precursor, such as a 3-oxocyclohexane-1-carboxylate derivative that lacks a stereocenter at the C1 position, to create the corresponding chiral alcohol. Alternatively, and more directly relevant, an ERED can perform a dynamic kinetic resolution on racemic methyl 3-oxocyclohexane-1-carboxylate. In this process, the ketone of both enantiomers is reduced. However, the enzyme's stereoselectivity leads to the formation of different diastereomeric alcohols. For example, the (1S)-ester is reduced to the (1S, 3S)-hydroxy ester, while the (1R)-ester is reduced to the (1R, 3S)-hydroxy ester. These diastereomers can be separated, and the desired (1S, 3S)-hydroxy ester can be isolated and then oxidized back to the target ketone, this compound, with retention of the C1 stereochemistry. Many ketoreductases have been identified and engineered to exhibit high activity and selectivity for a wide range of substrates, including β-keto esters. thieme-connect.comnih.gov

| Ketoreductase (KRED) Source | Substrate | Product | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Reference |

| KRED from Exiguobacterium sp. | Bulky α-amino β-keto esters | Corresponding hydroxy esters | >99% | >99% | thieme-connect.com |

| KRED-02 | α-amido-β-keto ester | cis-(2S,3R)-hydroxy ester | 99% | >99% | nih.gov |

| KRED-10 | α-amido-β-keto ester | trans-(2R,3R)-hydroxy ester | 98% | >99% | nih.gov |

This table illustrates the high stereoselectivity achievable with ketoreductases on analogous β-keto ester substrates.

Instead of using isolated enzymes, it is often more practical and cost-effective to use whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae), for biotransformations. researchgate.net Whole-cell systems contain a variety of oxidoreductases (including ketoreductases) and possess an inherent system for cofactor regeneration (e.g., recycling NADPH), which is a major advantage over using isolated enzymes where the expensive cofactor must be supplied externally.

When racemic methyl 3-oxocyclohexane-1-carboxylate is subjected to fermentation with baker's yeast, the yeast's enzymes can stereoselectively reduce the ketone. researchgate.net This process often follows Prelog's rule, leading to the preferential formation of the (S)-alcohol. Similar to the ERED-catalyzed approach, this results in a mixture of diastereomeric hydroxy esters that can be separated. The desired diastereomer can then be oxidized to furnish this compound. The stereochemical outcome of whole-cell reductions can be influenced by reaction conditions such as substrate concentration, temperature, and the specific strain of microorganism used.

| Microorganism | Substrate | Predominant Product Stereochemistry | Enantiomeric Excess (ee %) | Reference |

| Saccharomyces cerevisiae (Baker's Yeast) | Ethyl benzoylacetate | (S)-ethyl 3-hydroxy-3-phenylpropionate | Optically pure | researchgate.net |

| Saccharomyces cerevisiae | Ethyl 2-oxocyclohexanecarboxylate | Ethyl (1R,2S)-2-hydroxycyclohexanecarboxylate | Optically pure | researchgate.net |

| Acinetobacter calcoaceticus | Ethyl 3,5-dioxo-6-(benzyloxy)hexanoate | (S)-3-hydroxy-5-oxo-6-(benzyloxy)hexanoic acid ethyl ester | 97% | researchgate.net |

This table shows examples of whole-cell reductions on analogous cyclic keto-esters, demonstrating the high stereoselectivity that can be achieved.

Asymmetric Catalysis in Stereospecific Synthesis

Asymmetric catalysis relies on the use of a small amount of a chiral catalyst, which can be a metal complex with a chiral ligand or an organocatalyst, to generate a large amount of an enantiomerically enriched product from a prochiral or racemic substrate.

A well-established method in asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to form a new compound. The steric and electronic properties of the auxiliary then direct the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer in preference to others. After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse.

For the synthesis of analogues of this compound, a chiral auxiliary can be attached to a cyclohexanone (B45756) precursor. For example, a chiral amine, such as one derived from valine or tert-leucine, can be condensed with a cyclohexanone derivative to form a chiral enamine. thieme-connect.com The auxiliary then sterically blocks one face of the enamine, forcing an incoming electrophile (e.g., in an alkylation reaction) to attack from the opposite, less hindered face with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary and reveals the enantiomerically enriched substituted cyclohexanone. Evans' oxazolidinones are another class of highly effective chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions to set stereocenters with high predictability and control. harvard.edu

| Chiral Auxiliary Type | Reaction | Substrate | Diastereomeric Ratio (dr) / Diastereomeric Excess (de %) | Reference |

| Valine-derived amide | Asymmetric synthesis of cyclohexanone derivatives | Cyclohexanone | High de% | thieme-connect.com |

| tert-Leucine-derived amide | Asymmetric synthesis of cyclohexanone derivatives | Cyclohexanone | High de% | thieme-connect.com |

| Evans' Oxazolidinone | Asymmetric Alkylation | N-acyloxazolidinone | Typically >99:1 dr | harvard.edu |

| Pseudoephedrine | Asymmetric Alkylation | Pseudoephedrine amide | High diastereoselectivity | wikipedia.org |

This table provides examples of common chiral auxiliaries and their effectiveness in controlling stereochemistry in asymmetric reactions relevant to the synthesis of chiral cyclic ketones.

Metal-Catalyzed Asymmetric Hydrogenation and Other Reductions

The asymmetric reduction of a prochiral precursor, such as methyl 3-oxocyclohex-1-ene-1-carboxylate, is a direct and efficient method for establishing the chiral center in this compound. This transformation is often accomplished through metal-catalyzed asymmetric hydrogenation or other enantioselective reduction techniques.

Transition metal catalysts, particularly those based on rhodium and ruthenium, are widely employed for the asymmetric hydrogenation of unsaturated ketones. thieme-connect.comnih.gov For the reduction of cyclic enones, iridium-based catalysts with chiral N,P-ligands have also demonstrated high efficiency and enantioselectivity. nih.gov These catalytic systems typically involve a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the double bond, leading to a high enantiomeric excess (ee) of the desired product.

In addition to metal-catalyzed hydrogenation, organocatalytic transfer hydrogenation has emerged as a powerful tool for the enantioselective reduction of cyclic enones. princeton.edu This method utilizes small organic molecules, such as chiral imidazolidinones, as catalysts in the presence of a hydrogen source like Hantzsch ester. These reactions are often operationally simple, can be performed with wet solvents, and utilize an inexpensive and aerobically stable catalyst. princeton.edu

The table below summarizes representative results for the asymmetric reduction of cyclic enones, highlighting the catalyst, substrate, and the resulting enantioselectivity and yield.

Table 1: Asymmetric Reduction of Cyclic Enones

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|

| Rh/ZhaoPhos | β,β-disubstituted enone | (S) | up to 96% | up to 95% |

| Ir-N,P complex | Conjugated trisubstituted enone | (S) or (R) | up to 99% | Good to high |

| Chiral Imidazolidinone / Hantzsch ester | 2-Cyclohexen-1-one | (S) | 90% | 82% |

Chiral Pool Synthesis and Derivatization of Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to construct more complex chiral molecules. Terpenes, such as (R)-(−)-carvone and (R)-(+)-limonene, are valuable chiral building blocks for the synthesis of substituted cyclohexanones. mdpi.comresearchgate.netiscientific.org

For instance, (R)-(−)-carvone possesses the desired (S)-stereocenter at the carbon that would correspond to the C1 position of the target molecule. A synthetic strategy could involve the selective reduction of the endocyclic double bond of carvone (B1668592), followed by oxidative cleavage of the exocyclic double bond to yield a ketone. Subsequent functional group manipulations, including the adjustment of the oxidation state at C3 and esterification of the carboxylic acid derived from the original isopropenyl group, would lead to the desired product.

The derivatization of such chiral precursors is a key aspect of this methodology. For example, the exocyclic double bond in carvone can be selectively epoxidized and then cleaved to introduce the necessary carbonyl functionality. mdpi.com The existing stereocenter directs subsequent transformations, ensuring the retention of the desired chirality in the final product.

Classical Organic Synthesis Routes

Reduction of Aromatic Carboxylic Acid Precursors

A classical approach to the synthesis of the cyclohexane (B81311) core involves the reduction of an aromatic precursor. The Birch reduction is a powerful method for the partial reduction of aromatic rings. thieme-connect.comthieme-connect.com Starting with a benzoic acid derivative, this reaction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can yield a cyclohexa-1,4-diene carboxylic acid. thieme-connect.com

Subsequent hydrolysis of the enol ether intermediate (if a methoxy-substituted benzoic acid is used) or isomerization of the double bonds under acidic or basic conditions can lead to the formation of a cyclohexenone or cyclohexanone ring system. The carboxylic acid functionality can then be esterified to yield the desired methyl ester. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring.

Ring Expansion Reactions to Form Cyclohexane Core

Ring expansion reactions provide a method for constructing a cyclohexane ring from a more readily available cyclopentanone (B42830) precursor. The Tiffeneau–Demjanov rearrangement is a classic example of such a transformation. wikipedia.orgnumberanalytics.comorganicreactions.org This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid.

The reaction proceeds through the diazotization of the primary amine, followed by the loss of nitrogen gas to form a carbocation. A subsequent 1,2-alkyl shift, driven by the release of ring strain, results in the expansion of the ring by one carbon, yielding a cyclohexanone. To apply this to the synthesis of the target compound, one would start with a suitably substituted cyclopentanone, convert it to the corresponding 1-aminomethyl-cyclopentanol, and then subject it to the Tiffeneau–Demjanov conditions.

Cycloaddition Reactions and Subsequent Transformations

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and is a cornerstone of cycloaddition chemistry. researchgate.netrsc.org This [4+2] cycloaddition between a conjugated diene and a dienophile can be used to construct the cyclohexene (B86901) core of the target molecule's precursor.

A plausible route would involve the reaction of 1,3-butadiene (B125203) with methyl acrylate. researchgate.netresearchgate.net This reaction typically requires thermal conditions or Lewis acid catalysis to proceed efficiently. The initial product of this reaction is methyl cyclohex-3-ene-1-carboxylate. To arrive at the target compound, the double bond would need to be selectively oxidized to a ketone at the 3-position. This could be achieved through a variety of methods, such as epoxidation followed by acid-catalyzed rearrangement, or allylic oxidation.

Esterification and Transesterification Reactions

The final step in many synthetic routes to this compound is the formation of the methyl ester. This can be achieved through either esterification of the corresponding carboxylic acid or transesterification of another ester.

Fischer esterification is a common method for the direct conversion of a carboxylic acid, (1S)-3-oxocyclohexane-1-carboxylic acid, to its methyl ester. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and the use of excess methanol helps to drive the reaction to completion. masterorganicchemistry.com

Alternatively, transesterification can be employed if an ester other than the methyl ester is synthesized first. masterorganicchemistry.com For example, an ethyl ester could be converted to the methyl ester by heating it in methanol with either an acid or a base catalyst. masterorganicchemistry.com The large excess of methanol shifts the equilibrium towards the formation of the desired methyl ester.

Carbonylation and Electrochemical Methods

The introduction of a carbonyl group and the formation of cyclic keto-esters can be achieved through various modern synthetic techniques, including carbonylation and electrochemical methods. While direct synthesis of this compound using these specific methods is not extensively documented, the principles can be applied to the synthesis of its analogues and related cyclohexanone structures.

Carbonylation Reactions:

Palladium-catalyzed carbonylation reactions are powerful tools for the synthesis of carbonyl compounds. liv.ac.ukuni-rostock.deunipr.it For instance, the carbonylation of cyclic ketones in the presence of a palladium(II) catalyst can lead to the formation of diesters through a ring-cleavage reaction. najah.edu In a study involving cyclohexanone, reaction with carbon monoxide in methanol, catalyzed by palladium(II) chloride with copper(II) chloride as a reoxidant, yielded dimethyl adipate (B1204190) as the major product. najah.edu This indicates that while carbonylation is a viable method for introducing ester functionalities, direct carbonylation of a pre-existing cyclohexane ring to form a β-keto ester like the target molecule is challenging and may be complicated by ring-opening side reactions.

A plausible, though not yet demonstrated, approach for an analogue could involve the carbonylation of a suitably substituted unsaturated precursor. For example, a palladium-catalyzed carbonylative cyclization of an unsaturated ester could potentially form the cyclohexanone ring and the ester group in a single step.

Electrochemical Methods:

Electrosynthesis offers a green and efficient alternative for organic transformations. rsc.org Electrochemical methods can be employed for the cyclization of keto-esters and the synthesis of various carbonyl compounds. acs.orgorganic-chemistry.org For example, the electroreductive cyclization of ω-keto-α,β-unsaturated esters has been studied to understand the mechanistic pathways of intramolecular hydrocyclizations. acs.org

A recent study demonstrated a sustainable electrochemical method for the synthesis of β-keto spirolactones from the oxidation of deprotonated β-keto esters in the presence of an alkene. rsc.org This process involves the formation of a radical intermediate that undergoes cyclization. While this specific application leads to spirolactones, the underlying principle of generating a radical from a β-keto ester and inducing an intramolecular cyclization could be conceptually adapted for the synthesis of cyclohexanone rings from appropriate acyclic precursors. The feasibility of such an approach for synthesizing this compound or its close analogues would depend on the design of a suitable substrate and the control of the electrochemical reaction conditions to favor the desired 6-endo cyclization.

Control of Stereochemistry in the Synthetic Process

Achieving the desired (1S) stereochemistry in methyl 3-oxocyclohexane-1-carboxylate is a critical aspect of its synthesis. This requires precise control over both diastereoselectivity and enantioselectivity during the formation of the chiral center(s).

The stereochemical outcome of the synthesis of substituted cyclohexanones is often determined during the carbon-carbon bond-forming steps that construct the ring. Diastereoselective and enantioselective methods are employed to control the relative and absolute stereochemistry of the newly formed stereocenters.

Diastereoselective Control:

Diastereoselectivity in the synthesis of cyclohexanone derivatives is frequently achieved in reactions that form multiple stereocenters in a single step, such as tandem or cascade reactions. A common strategy involves a Michael addition followed by an intramolecular aldol or Dieckmann condensation. beilstein-journals.orgresearchgate.net The relative stereochemistry of the substituents on the newly formed ring is influenced by the transition state geometries of the cyclization step. For instance, in the synthesis of highly substituted cyclohexanones from curcumins and arylidenemalonates, a cascade inter-intramolecular double Michael reaction proceeds with high diastereoselectivity, leading to the formation of products where the substituents adopt a thermodynamically favored trans-configuration. beilstein-journals.org

| Entry | Reactant 1 | Reactant 2 | Catalyst | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Curcumin | p-Chlorobenzylidenemalonate | KOH/TBAB | >95:5 | 75 |

| 2 | Curcumin | p-Bromobenzylidenemalonate | KOH/TBAB | >95:5 | 65 |

| 3 | Curcumin | p-Fluorobenzylidenemalonate | KOH/TBAB | >95:5 | 55 |

| Data is representative of diastereoselective Michael additions for the synthesis of substituted cyclohexanones. beilstein-journals.org |

Enantioselective Control:

Enantioselective synthesis of chiral cyclohexanones can be accomplished using chiral catalysts or chiral auxiliaries. Organocatalysis and transition-metal catalysis have emerged as powerful tools for this purpose. For example, the enantioselective hydrogenation of arylidene cyclohexanones catalyzed by a Rhodium-f-spiroPhos complex provides access to chiral 2,6-disubstituted cyclohexanones with excellent enantioselectivities (up to >99% ee) and diastereoselectivities. rsc.org Similarly, chiral phosphoric acids have been used to catalyze enantioselective electrophilic aromatic aminations to create planar-chiral macrocycles. researchgate.net

In the context of synthesizing this compound, an enantioselective Michael addition to an α,β-unsaturated ester, followed by cyclization, is a plausible strategy. The use of a chiral catalyst would ensure the formation of the desired enantiomer.

| Entry | Substrate | Catalyst | Enantiomeric Excess (ee) | Yield (%) |

| 1 | 2,6-Dibenzylidene cyclohexanone | Rh-(S)-f-spiroPhos | >99 | 95 |

| 2 | 2-Benzylidene-6-methylcyclohexanone | Rh-(S)-f-spiroPhos | 98 | 93 |

| 3 | 2-(4-Chlorobenzylidene)cyclohexanone | Rh-(R)-f-spiroPhos | 97 | 96 |

| Data is representative of enantioselective synthesis of chiral cyclohexanones. rsc.org |

The formation of the cyclohexanone ring often involves the cyclization of a linear precursor. In cases where the precursor is unsymmetrical, the regioselectivity of the cyclization becomes a critical factor in determining the final structure of the product. Two classical reactions where regioselectivity is paramount are the Robinson annulation and the Dieckmann condensation.

Robinson Annulation:

The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring. wikipedia.orguoc.grmasterorganicchemistry.com The regioselectivity of the initial Michael addition and the subsequent aldol condensation determines the substitution pattern of the resulting cyclohexenone. When an unsymmetrical ketone is used as the Michael donor, the regioselectivity of enolate formation (kinetic vs. thermodynamic) dictates which α-carbon participates in the initial C-C bond formation. jove.com Using a β-diketone or a β-ketoester as the nucleophile can control the regioselectivity, as deprotonation at the carbon flanked by two carbonyl groups is highly favored. wikipedia.org

Dieckmann Condensation:

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. orgoreview.comwikipedia.orglibretexts.orgorganic-chemistry.orgsynarchive.com When an unsymmetrical diester is used, two different enolates can potentially form, leading to two different regioisomeric products. For example, the Dieckmann cyclization of diethyl 3-methylheptanedioate can produce two possible five-membered cyclic β-keto esters. orgoreview.com The preferred site of deprotonation, and thus the major product, can be influenced by steric and electronic factors, as well as the reaction conditions. The formation of five- and six-membered rings is generally favored due to their thermodynamic stability. wikipedia.orglibretexts.org

| Substrate | Base | Major Product | Minor Product |

| Diethyl 2-methyladipate | NaOEt | Methyl 2-methyl-5-oxocyclopentane-1-carboxylate | Methyl 1-methyl-2-oxocyclohexane-1-carboxylate |

| Diethyl 3-methyladipate | NaOEt | Methyl 3-methyl-2-oxocyclopentane-1-carboxylate | Methyl 4-methyl-2-oxocyclopentane-1-carboxylate |

| Illustrative examples of regioselectivity in the Dieckmann condensation of unsymmetrical diesters. |

Exploration of Reaction Mechanisms and Kinetics in the Synthesis of Methyl 1s 3 Oxocyclohexane 1 Carboxylate

Mechanistic Pathways of Key Synthetic Steps

The synthesis of methyl (1S)-3-oxocyclohexane-1-carboxylate is characterized by a series of core chemical reactions. Understanding the mechanisms of these transformations is crucial for controlling stereochemistry and maximizing yield.

Nucleophilic Addition and Substitution Reactions

Nucleophilic addition to carbonyl groups is a cornerstone reaction in the synthesis of cyclic ketones. masterorganicchemistry.comlibretexts.org The carbonyl carbon is electrophilic due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.org

In the context of synthesizing precursors to the target molecule, nucleophilic addition reactions are frequently employed. For example, the addition of a nucleophile to a cyclohexenone derivative can establish key structural features. The reaction can be promoted by either basic or acidic conditions. libretexts.org

Base-Promoted Addition: A strong nucleophile directly attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields the alcohol product. libretexts.org

Acid-Catalyzed Addition: The carbonyl oxygen is first protonated by an acid, which enhances the electrophilicity of the carbonyl carbon. A weaker, neutral nucleophile can then attack the activated carbonyl group. libretexts.org

Nucleophilic substitution reactions are also relevant, particularly in the preparation of starting materials or in subsequent transformations of the keto ester. For instance, the synthesis of related compounds has involved the substitution of leaving groups on a pre-existing ring structure. researchgate.net

A key consideration in these reactions is their reversibility. The addition of strong nucleophiles like organometallic reagents or hydrides is generally irreversible, whereas the addition of weaker nucleophiles like alcohols or cyanide is often reversible. masterorganicchemistry.com

Enolization and Aldol-Type Condensations

Enolization, the process of forming an enol or enolate, is a critical step that imparts nucleophilic character to the α-carbon of the keto group in this compound and its precursors. This allows for subsequent carbon-carbon bond-forming reactions, most notably aldol-type condensations. masterorganicchemistry.com

The aldol (B89426) condensation is a powerful tool for constructing complex molecular architectures. nih.gov It involves the nucleophilic addition of an enolate to an aldehyde or ketone, forming a β-hydroxy carbonyl compound (aldol addition product). masterorganicchemistry.com This adduct can then undergo dehydration, often upon heating, to yield an α,β-unsaturated carbonyl compound (aldol condensation product). masterorganicchemistry.comopenstax.org

Intramolecular aldol condensations are particularly useful in the synthesis of bicyclic systems from substituted cyclohexanone (B45756) derivatives. For example, the intramolecular aldol condensation of 3-oxocyclohexaneacetaldehydes has been reviewed as a method to produce 6-hydroxybicyclo[2.2.2]octan-2-ones, highlighting the strategic importance of this reaction type in building complex scaffolds related to natural products. researchgate.net The cyclization proceeds via the formation of an enolate from the ketone, which then attacks the aldehyde carbonyl within the same molecule. researchgate.net

The Claisen condensation is a related reaction where an enolate reacts with an ester to form a β-keto ester. nih.gov This reaction is fundamental to the biosynthesis of fatty acids and polyketides and shares mechanistic principles with the aldol condensation. nih.gov

Oxidative and Reductive Transformations

Oxidative and reductive steps are essential for introducing or modifying functional groups during the synthesis of this compound. These transformations allow for the interconversion of alcohols, ketones, and alkenes, which are common intermediates.

Oxidative Transformations: The oxidation of a secondary alcohol to a ketone is a common strategy to generate the 3-oxo functionality in the cyclohexanone ring. A variety of reagents can be employed for this purpose. In a related synthesis, an allylic oxidation was used to install a ketone on a cyclopentene (B43876) ring using manganese(III) acetate (B1210297) and tert-butylhydroperoxide under an oxygen atmosphere. researchgate.netorgsyn.org Biotransformations also offer routes for oxidation. For instance, microbial degradation of sterols involves the oxidation of a hydroxyl group to a carboxyl function as part of the β-oxidation pathway. mdpi.com

Reductive Transformations: The reduction of the ketone in this compound can be used to generate stereodefined alcohols for further synthetic elaboration. Conversely, the reduction of an enone precursor is a common method to obtain the saturated cyclohexanone ring. Catalytic hydrogenation is a frequently used method for this purpose. For example, the industrial synthesis of 2-ethyl-1-hexanol involves the reduction of an α,β-unsaturated aldehyde, which is itself an aldol condensation product. openstax.org

The table below summarizes some oxidative and reductive transformations relevant to the synthesis of cyclic keto esters.

| Transformation | Reagent/Method | Product Type | Reference |

| Allylic Oxidation | Mn(OAc)₃, tBuOOH, O₂ | α,β-Unsaturated Ketone | researchgate.net, orgsyn.org |

| Alcohol Oxidation | Microbial Transformation | Carboxylic Acid | mdpi.com |

| Enone Reduction | Catalytic Hydrogenation | Saturated Ketone | openstax.org |

| Aldehyde Reduction | Not specified | Alcohol | openstax.org |

Rearrangement Reactions and Ring Transformations

Rearrangement reactions can provide powerful and stereoselective methods for constructing or modifying the cyclohexanone framework. Sigmatropic rearrangements, such as the researchgate.netresearchgate.net-rearrangement of O-vinyl oximes, have been developed as a route to 1,4-dicarbonyl compounds, which can be precursors to cyclic systems. acs.org This process can be controlled to achieve high stereoselectivity. acs.org

Ring transformations, such as those involving dimerization and subsequent rearrangement, can also occur. For example, a 2-bromocyclopentenone derivative, upon treatment with a base, can dimerize and undergo decarbonylation to form an indanone, demonstrating a complex ring transformation sequence. orgsyn.org While not a direct synthesis of the target molecule, this illustrates the types of rearrangements that can occur with related cyclic keto systems under specific conditions.

Influence of Catalysis on Reaction Outcomes

Role of Acid and Base Catalysts

Both acid and base catalysts play crucial roles in several key steps of the synthesis.

Base Catalysis: Bases are fundamental for promoting enolate formation, which is the first step in aldol and Claisen-type condensations. masterorganicchemistry.com The choice of base can significantly impact the reaction's outcome. Strong, non-nucleophilic bases are often used to generate enolates quantitatively, while weaker bases like hydroxides or alkoxides are used in catalytic amounts for classical aldol reactions. thieme-connect.de In the synthesis of related compounds, triethylamine (B128534) (Et₃N), a common organic base, has been used to facilitate elimination and cycloaddition reactions. researchgate.netorgsyn.org

The table below shows examples of bases used in relevant condensation reactions.

| Reaction Type | Base | Solvent | Outcome | Reference |

| [4+2] Cycloaddition | Triethylamine (Et₃N) | Toluene | Good yield (82%) | researchgate.net |

| [4+2] Cycloaddition | Triethylamine (Et₃N) | THF | Excellent yield (89%) | researchgate.net |

| Aldol Condensation | Hydroxide Bases | Alcoholic Solvents | General method | thieme-connect.de |

| Aldol Condensation | LiClO₄, Et₃N | - | High yield (90%) | thieme-connect.de |

Acid Catalysis: Acid catalysts are primarily used to activate carbonyl groups towards nucleophilic attack, as described in section 3.1.1. libretexts.org By protonating the carbonyl oxygen, the carbon atom becomes more electrophilic, allowing reactions with weaker nucleophiles. libretexts.org Acids are also used to catalyze the dehydration step of an aldol addition product to form the more stable conjugated enone. thieme-connect.de Furthermore, acid catalysis is essential in reactions like the formation of acetals to protect the ketone functionality during other synthetic transformations.

Enzyme Active Site Mechanisms in Biocatalysis

Biocatalysis offers a powerful approach for synthesizing chiral compounds with high enantioselectivity under mild conditions. For molecules like this compound, enzymatic kinetic resolution is a prominent strategy. This method involves the selective transformation of one enantiomer from a racemic mixture, leaving the other enantiomer in high purity.

A key development in this area is the use of carboxylesterases for the kinetic resolution of structurally similar precursors. nih.gov Research has identified a bacterial carboxylesterase, designated CarEst3, through genome mining, which demonstrates high efficiency in the hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate. nih.gov In this process, the enzyme's active site preferentially accommodates and catalyzes the hydrolysis of the (R)-enantiomer to its corresponding carboxylic acid, while the desired (S)-enantiomer, methyl (S)-3-cyclohexene-1-carboxylate, does not fit as effectively and is largely left unreacted. This enzymatic selectivity results in the accumulation of the (S)-ester with very high enantiomeric excess.

The mechanism within the enzyme's active site is governed by stereospecific interactions. The three-dimensional structure of the active site creates a chiral environment. Key amino acid residues form hydrogen bonds and hydrophobic interactions with the substrate, but these stabilizing interactions are far more effective for one enantiomer over the other. This difference in binding affinity and transition state stabilization is the origin of the enzyme's enantioselectivity, leading to a significant difference in the rate of hydrolysis between the two enantiomers.

Following the enzymatic resolution, the resulting enantiomerically pure methyl (S)-3-cyclohexene-1-carboxylate can be converted to the target compound, this compound, through a standard chemical oxidation step that transforms the cyclohexene (B86901) double bond into the C3-keto group.

Research Findings for Carboxylesterase (CarEst3) in Kinetic Resolution

The effectiveness of CarEst3 has been demonstrated in high-concentration reactions, showcasing its potential for industrial-scale applications. nih.gov

| Parameter | Value | Reference |

| Substrate | Racemic methyl 3-cyclohexene-1-carboxylate | nih.gov |

| Enzyme | Carboxylesterase (CarEst3) | nih.gov |

| Substrate Concentration | 4.0 M (560 g·L⁻¹) | nih.gov |

| Product | (S)-methyl 3-cyclohexene-1-carboxylate | nih.gov |

| Enantiomeric Excess (ee) | >99% | nih.gov |

| Space-Time Yield | 538 g·L⁻¹·d⁻¹ | nih.gov |

Metal-Mediated Pathways

Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis for producing chiral molecules. The synthesis of this compound can be efficiently achieved through the asymmetric hydrogenation of a prochiral precursor, methyl 3-oxocyclohex-1-ene-1-carboxylate. This reaction utilizes a chiral metal complex, typically involving rhodium, to deliver hydrogen atoms to a specific face of the carbon-carbon double bond, thereby creating the desired (S)-stereocenter at the C1 position.

The mechanism of this transformation is intricate, relying on the precise architecture of the catalyst. The central metal atom, often rhodium(I), is coordinated by a chiral ligand, most commonly a C₂-symmetric bisphosphine ligand such as those from the DuPHOS or ZhaoPhos families. rsc.orgnih.gov

The catalytic cycle generally proceeds as follows:

Substrate Coordination: The unsaturated precursor, methyl 3-oxocyclohex-1-ene-1-carboxylate, coordinates to the chiral rhodium complex. The geometry of the chiral ligand dictates how the substrate binds to the metal center, orienting one of the two prochiral faces of the double bond towards the metal.

Oxidative Addition: Molecular hydrogen (H₂) adds to the rhodium center, forming a dihydrido-rhodium(III) species.

Migratory Insertion: One of the hydride ligands is transferred from the metal to the coordinated double bond of the substrate. The chiral environment created by the phosphine (B1218219) ligand directs this transfer to a specific face, establishing the stereochemistry at the C1 position.

Reductive Elimination: The second hydride ligand is transferred to the resulting alkyl-rhodium intermediate, and the final product, this compound, is released from the coordination sphere. This step regenerates the active rhodium(I) catalyst, allowing it to enter a new catalytic cycle.

The enantioselectivity of the reaction is highly dependent on the structure of the chiral ligand. Non-covalent interactions, such as hydrogen bonds between a functional group on the ligand (e.g., a thiourea (B124793) moiety in ZhaoPhos) and the substrate's carbonyl group, can further enhance stereochemical control by locking the substrate into a specific conformation during the key hydride transfer step. rsc.orgnih.gov

Representative Chiral Ligands in Rhodium-Catalyzed Asymmetric Hydrogenation

While specific data for the hydrogenation of methyl 3-oxocyclohex-1-ene-1-carboxylate is proprietary or dispersed, the performance of various chiral ligands in the hydrogenation of similar exocyclic α,β-unsaturated carbonyl compounds provides a strong indication of their potential effectiveness.

| Chiral Ligand Family | Metal | Key Mechanistic Feature | Typical Enantioselectivity (ee) | Reference |

| ZhaoPhos | Rhodium | Bisphosphine-thiourea ligand; H-bonding interaction | up to 99% | rsc.org |

| Me-DuPHOS | Rhodium | Chiral bisphosphine ligand | >99% | |

| Chiral-at-metal Complexes | Iridium, Rhodium | Chirality originates from a stereogenic metal center | High | nih.gov |

Derivatives and Synthetic Applications of Methyl 1s 3 Oxocyclohexane 1 Carboxylate

Synthesis of Stereoisomers and Analogues

The structural motif of a substituted cyclohexane (B81311) ring is a common feature in a multitude of biologically active compounds and natural products. The ability to synthesize various stereoisomers and analogues of methyl (1S)-3-oxocyclohexane-1-carboxylate is therefore of significant interest to synthetic chemists, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

Preparation of Other Oxocyclohexane Carboxylates

The synthesis of different constitutional isomers and stereoisomers of oxocyclohexane carboxylates is crucial for accessing a diverse range of chiral scaffolds. While the direct synthesis of this compound can be challenging, various methods have been developed for the preparation of related structures, which can often be adapted to produce the desired (1S)-enantiomer or its diastereomers.

For instance, the synthesis of the constitutional isomer, methyl 4-oxocyclohexane-1-carboxylate , has been achieved through the demethoxycarbonylation of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate. rsc.org In a procedure involving dimethylformamide (DMF), sodium chloride, and water, the starting tricarboxylate is heated to reflux to yield the desired product after distillation. rsc.org This method highlights a common strategy of employing more complex, symmetrically substituted precursors to arrive at simpler, functionalized cyclohexane rings.

Similarly, the synthesis of ethyl 1-methyl-3-oxo-cyclohexane-1-carboxylate demonstrates another route to a related analogue. chemicalbook.com This is accomplished by the esterification of 1-methyl-3-oxo-cyclohexanecarboxylic acid using acetyl chloride in ethanol. chemicalbook.com Such esterification and alkylation reactions are fundamental transformations in modifying the core structure.

Furthermore, an electrochemical approach has been patented for the synthesis of ethyl 3-oxocyclohexane-1-carboxylate . prepchem.com This method utilizes the constant current electrolysis of a mixture containing N,N-dimethylformamide, 2-cyclohexen-1-one, and tetra-n-butylammonium bromide under a carbon dioxide atmosphere, followed by esterification. prepchem.com This innovative approach presents a potentially greener alternative to traditional synthetic methods.

The preparation of the enantiomeric form, methyl (1R)-3-oxocyclohexane-1-carboxylate , can be achieved from methyl 3-oxo-cyclohex-1-enecarboxylate through various synthetic routes, often involving asymmetric hydrogenation or other enantioselective transformations. beilstein-journals.org

| Starting Material | Reagents and Conditions | Product | Reference |

| Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate | DMF, NaCl, H₂O, reflux | Methyl 4-oxocyclohexane-1-carboxylate | rsc.org |

| 1-Methyl-3-oxo-cyclohexanecarboxylic acid | Acetyl chloride, EtOH, 68°C | Ethyl 1-methyl-3-oxo-cyclohexane-1-carboxylate | chemicalbook.com |

| 2-Cyclohexen-1-one | Constant current electrolysis, CO₂, then esterification | Ethyl 3-oxocyclohexane-1-carboxylate | prepchem.com |

| Methyl 3-oxo-cyclohex-1-enecarboxylate | Various asymmetric methods | Methyl (1R)-3-oxocyclohexane-1-carboxylate | beilstein-journals.org |

Introduction of Additional Chiral Centers

The introduction of new stereocenters onto the cyclohexane ring of this compound is a key strategy for increasing molecular complexity and accessing a wider range of diastereomeric products. These transformations often rely on diastereoselective reactions, where the existing chiral center at C1 directs the stereochemical outcome of subsequent reactions.

A common approach involves the diastereoselective functionalization of the enolate derived from the ketone at the C3 position. Alkylation, aldol (B89426), or Michael addition reactions can be employed to introduce substituents at the C2 or C4 positions with a degree of stereocontrol. The stereoselectivity of these reactions is influenced by factors such as the nature of the electrophile, the reaction conditions (solvent, temperature, and base), and the presence of chiral auxiliaries or catalysts.

For example, diastereoselective diarylmethylation of 1,3-dicarbonyl compounds has been achieved using copper catalysis, leading to the formation of two contiguous stereocenters with high levels of stereoselectivity. ox.ac.uk While not directly on the target molecule, this methodology illustrates a powerful strategy for creating adjacent chiral centers. The development of such catalytic asymmetric methods is crucial for the efficient synthesis of complex chiral molecules. ox.ac.uk

Ring Substitutions and Modifications

Modifying the cyclohexane ring through the introduction of various substituents is essential for fine-tuning the biological and physical properties of the resulting molecules. These modifications can range from simple alkylations to the construction of more complex fused or spirocyclic systems.

The synthesis of methylated analogues such as 3-methyl-4-oxocyclohexane-1-carboxylic acid and methyl 4-methyl-3-oxocyclohexane-1-carboxylate has been reported, showcasing methods to introduce alkyl groups onto the cyclohexane backbone. biosynth.comachemblock.com These substitutions can significantly impact the conformation of the ring and its interactions with biological targets.

Transannular C-H functionalization represents a powerful and modern approach to modify carbocyclic frameworks. nih.gov This strategy allows for the direct introduction of substituents at positions remote from the existing functional groups, offering a more efficient route to highly substituted cyclohexanes compared to traditional multi-step sequences. nih.gov

Furthermore, the core cyclohexane ring can be incorporated into more complex polycyclic systems. For instance, the synthesis of spirocyclic compounds, where one carbon is common to two rings, offers a way to create unique three-dimensional structures. General methods for the synthesis of oxa-spirocycles have been developed, which can enhance properties like water solubility. rsc.org

| Modification Type | Example Compound | Synthetic Strategy | Reference |

| Alkylation | 3-Methyl-4-oxocyclohexane-1-carboxylic acid | Various alkylation methods | biosynth.com |

| Alkylation | Methyl 4-methyl-3-oxocyclohexane-1-carboxylate | Various alkylation methods | achemblock.com |

| Arylation | γ-Arylated cyclohexane carboxylic acids | Transannular C-H functionalization | nih.gov |

| Spirocyclization | Oxa-spirocycles | Iodocyclization | rsc.org |

Utility as a Chiral Building Block in Complex Molecule Synthesis

The true value of this compound lies in its application as a chiral starting material for the synthesis of more elaborate and biologically relevant molecules. Its pre-defined stereochemistry and versatile functional groups make it an ideal precursor for a range of complex targets.

Precursor for Cyclohexane-Based Amino Acid Derivatives

Cyclohexane-based amino acids are important non-proteinogenic amino acids that can be incorporated into peptides to induce specific secondary structures or to act as receptor antagonists or enzyme inhibitors. The synthesis of these constrained amino acids often benefits from chiral starting materials like this compound.

A notable example is the synthesis of (1R,3S)-3-amino-1-cyclohexane-carboxylic acid, which can be prepared from (R)-3-oxocyclohexanecarboxylic acid, the enantiomer of the parent acid of the title compound. rsc.org The synthesis involves the conversion of the keto group to an amino group with defined stereochemistry. This transformation typically proceeds via methods such as reductive amination or the formation of an oxime followed by reduction. The stereochemical outcome is often directed by the existing chiral center, leading to a diastereomerically enriched product.

Furthermore, a straightforward synthesis of (1R, 3S)-3-amino-1-cyclohexanecarboxylic acid has been described starting from a cis/trans mixture of cyclohexane-1,3-dicarboxylic acid. rsc.org This route involves enzymatic desymmetrization and a modified Curtius-type rearrangement to install the amino group. rsc.org

The direct cross-coupling of chiral amino acid chlorides with unactivated C(sp3)–H bonds, a method developed using Ni/Ir photoredox catalysis, provides a modern approach to synthesizing a variety of chiral α-amino ketones while retaining the stereochemistry of the starting amino acid. researchgate.net This highlights the ongoing development of powerful synthetic tools for manipulating amino acid structures.

Intermediate in the Synthesis of Macrocyclic and Heterocyclic Compounds

The functional handles of this compound make it a suitable precursor for the construction of both macrocyclic and heterocyclic frameworks, which are prevalent in natural products and pharmaceuticals.

The ketone and ester functionalities can participate in a variety of ring-forming reactions. For example, the ketone can be used to form heterocyclic rings such as pyrazoles or isoxazoles through condensation reactions with appropriate binucleophiles like hydrazine (B178648) or hydroxylamine (B1172632). The exploration of simple molecules with diverse functionalities for the synthesis of heterocycles is a significant contribution to the field. rsc.org For instance, 6-ethoxycarbonyl-3,5-diarylcyclohexenone has been utilized as a synthon for preparing benzoselenadiazoles, thiadiazoles, and fused isoxazoles and pyrazoles. rsc.org

In the realm of macrocycle synthesis, the cyclohexane ring can serve as a rigid scaffold to which long chains can be attached and subsequently cyclized. nih.gov Multicomponent reactions, such as the Ugi or Passerini reactions, offer efficient pathways to assemble complex macrocyclic structures. These reactions can be designed to incorporate the cyclohexane unit as a key structural element. chemicalbook.com

The development of chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, has also provided powerful tools for constructing complex macrocycles like peptides and polyketides. rsc.org While direct examples starting from this compound are not abundant in the cited literature, the principles of these synthetic strategies can certainly be applied to derivatives of this chiral building block.

Construction of Bridged Ring Systems

The synthesis of bridged bicyclic and polycyclic frameworks is a significant challenge in organic chemistry, as these motifs are central to numerous biologically active natural products. The rigid, three-dimensional structure of this compound makes it an attractive precursor for creating such complex topographies through intramolecular cyclization strategies.

One plausible approach involves leveraging the reactivity of the ketone and the enolizable α-protons. A classic strategy that could be adapted is the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation to form a new six-membered ring. masterorganicchemistry.comnrochemistry.comfiveable.melibretexts.orgorganicchemistrytutor.com In a hypothetical sequence, the enolate of this compound could be reacted with an α,β-unsaturated ketone (a Michael acceptor). The resulting intermediate, a 1,5-dicarbonyl compound, could then be induced to undergo an intramolecular aldol condensation. Depending on which enolate is formed for the cyclization, this could lead to the formation of a second six-membered ring, yielding a bicyclo[3.3.1]decane system after dehydration. The stereochemistry of the starting material would be expected to influence the diastereoselectivity of the final bridged product.

Another powerful method for forming bridged systems is the intramolecular (3+2) dipolar cycloaddition. nih.govnsf.gov While not a direct application, the cyclohexanone (B45756) ring could be modified to contain a tethered alkene and a group capable of forming a carbonyl ylide or a similar 1,3-dipole. For instance, conversion of the ketone to a suitable precursor that can generate a rhodium-carbene could initiate the formation of a carbonyl ylide. This reactive intermediate could then undergo an intramolecular cycloaddition with an appended alkene chain to construct various bridged bicyclic systems, such as bicyclo[4.2.2] or bicyclo[3.2.2] skeletons, in a controlled, diastereoselective manner. nih.gov

Furthermore, intramolecular reductive aldol-type cyclizations offer a pathway to bridged lactones. beilstein-journals.org The ester and ketone functionalities could be elaborated into a more complex acyclic precursor which, under rhodium catalysis, could cyclize to form β-hydroxylactones with high diastereoselectivity. beilstein-journals.org The specific bridged system formed would depend on the length and nature of the tether connecting the reacting moieties.

Table 1: Hypothetical Strategies for Bridged Ring Construction

| Strategy | Key Reactions | Potential Bridged System |

| Robinson Annulation | Michael Addition, Intramolecular Aldol Condensation | Bicyclo[3.3.1]decane |

| Intramolecular [3+2] Cycloaddition | Carbonyl Ylide Formation, Cycloaddition | Bicyclo[n.2.2] systems |

| Reductive Aldol Cyclization | Rhodium-catalyzed Reductive Aldol Reaction | Bridged β-Hydroxylactones |

Applications in Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to efficiently create collections of structurally diverse small molecules to probe biological systems and accelerate drug discovery. fiveable.me The core principle of DOS involves using a common starting scaffold that can undergo a series of branching reaction pathways to generate a wide array of distinct molecular skeletons. nih.govcam.ac.uk this compound is an ideal candidate for such a strategy due to its two distinct and reactive functional groups.

The cyclic β-keto ester motif is a versatile building block for synthesizing a variety of heterocyclic compounds. fiveable.menih.govnih.gov The ketone can react with hydrazines to form pyrazolones, with hydroxylamine to form isoxazolones, or with ureas to form pyrimidinones, introducing significant skeletal diversity from a common precursor. nih.govuts.edu.au

A DOS strategy starting from this compound could follow a "build/couple/pair" algorithm. cam.ac.uk

Build/Functionalize: The initial scaffold can be functionalized at multiple positions. The α-carbon can be readily alkylated or acylated. The ketone can be reduced to an alcohol, and the ester can be hydrolyzed, reduced, or converted to an amide.

Couple/Branch: These functionalized intermediates can then be subjected to a variety of coupling and cyclization reactions. For example, the ketone can be used in multicomponent reactions. An intermediate alcohol could participate in etherification or esterification with a diverse set of partners.

Pair/Cyclize: Different functional groups within the elaborated molecules can be paired in intramolecular reactions to generate novel polycyclic and heterocyclic scaffolds. For instance, a derivative containing both an amine and a carboxylic acid could undergo lactamization.

This approach allows for the generation of a library with high levels of both appendage diversity (variation of substituents) and skeletal diversity (variation of the core ring structure). The inherent chirality of the starting material would also introduce stereochemical diversity into the library, a critical feature for probing interactions with biological macromolecules. nih.gov

Table 2: Plausible Library Generation from a Cyclohexanone Scaffold

| Scaffold Position | Initial Functional Group | Potential Modifications | Resulting Functionality for DOS |

| C1 | Methyl Ester | Hydrolysis, Amidation, Reduction | Carboxylic Acid, Amide, Primary Alcohol |

| C2/C6 (α-positions) | Methylene (CH₂) | Alkylation, Acylation, Amination | Substituted Chains, Ketonitriles |

| C3 | Ketone | Reduction, Reductive Amination, Knoevenagel Condensation | Alcohol, Amine, Exocyclic Alkene |

| C3 | Ketone | Reaction with Dinucleophiles | Fused Heterocycles (Pyrazoles, Isoxazoles) |

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization for Conformational and Configurational Studies

Spectroscopic techniques are indispensable in the structural elucidation of chiral molecules like methyl (1S)-3-oxocyclohexane-1-carboxylate. They provide detailed information on the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule, which are critical for confirming its identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules. In the case of this compound, both ¹H and ¹³C NMR are used to confirm the carbon skeleton and assign the stereochemistry.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. The protons on the cyclohexane (B81311) ring exhibit complex splitting patterns due to their diastereotopic nature. The methine proton at the C1 position (alpha to the ester) is a key diagnostic signal. The chemical shifts and coupling constants of the ring protons are influenced by their axial or equatorial positions, which in turn relates to the conformational preference of the ring. The methyl group of the ester typically appears as a sharp singlet around 3.6-3.7 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. msu.edulibretexts.org For this compound, eight distinct signals are expected. The carbonyl carbons of the ketone and the ester are the most deshielded, appearing at the downfield end of the spectrum (typically >170 ppm for the ester and >200 ppm for the ketone). rsc.orgnih.gov The methoxy (B1213986) carbon appears around 52 ppm, while the carbons of the cyclohexane ring resonate in the 20-50 ppm range. libretexts.orgorganicchemistrydata.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the spectrum. msu.edu

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in CDCl₃

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C=O (Ketone) | - | ~208 |

| C=O (Ester) | - | ~173 |

| O-CH₃ | ~3.7 (s) | ~52 |

| CH (C1) | ~2.8 (m) | ~45 |

| CH₂ (C2) | ~2.5 (m) | ~40 |

| CH₂ (C4) | ~2.3 (m) | ~38 |

| CH₂ (C5) | ~1.9 (m) | ~25 |

| CH₂ (C6) | ~2.1 (m) | ~30 |

Note: These are approximate values based on typical shifts for similar structural motifs. Actual values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. wiley.com For this compound, the IR spectrum is characterized by strong absorptions indicative of its two carbonyl groups.

The most prominent features in the IR spectrum are:

C=O Stretch (Ketone): A strong, sharp absorption band typically appears in the range of 1715-1725 cm⁻¹. This is characteristic of a six-membered ring ketone.

C=O Stretch (Ester): Another strong, sharp absorption is observed for the ester carbonyl group, usually at a higher frequency than the ketone, around 1735-1745 cm⁻¹. libretexts.org

C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretching of the ester group is visible in the 1150-1250 cm⁻¹ region. docbrown.info

C-H Stretch (Aliphatic): Absorptions for the C-H stretching of the cyclohexane ring and methyl group are found just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. libretexts.orgpressbooks.pub

The presence of these distinct carbonyl bands confirms the keto-ester functionality and can be used to monitor reactions, such as the oxidation of an alcohol to a ketone, where the appearance of the C=O band signifies a successful transformation. utexas.edu

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O Stretch | 1735 - 1745 | Strong |

| Ketone | C=O Stretch | 1715 - 1725 | Strong |

| Ester | C-O Stretch | 1150 - 1250 | Strong |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. uvic.ca For this compound (C₈H₁₂O₃), the molecular weight is 156.18 g/mol . achemblock.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 156. The fragmentation of this molecular ion provides structural information. Common fragmentation pathways for β-keto esters include:

Loss of the methoxy group (-OCH₃): This results in a fragment ion at m/z = 125 ([M-31]⁺).

Loss of the carbomethoxy group (-COOCH₃): This leads to a fragment at m/z = 97 ([M-59]⁺).

McLafferty Rearrangement: While less common for cyclic ketones, fragmentation of the ring itself can lead to a series of smaller ions.

Cleavage adjacent to the ketone: Alpha-cleavage next to the carbonyl group is a common pathway for ketones. chemguide.co.uklibretexts.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (e.g., C₈H₁₂O₃). rsc.org MS is also a valuable tool for real-time reaction monitoring, allowing chemists to track the consumption of reactants and the formation of products and intermediates. uvic.canih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 156 | [M]⁺ (Molecular Ion) | [C₈H₁₂O₃]⁺ |

| 125 | [M - OCH₃]⁺ | [C₇H₉O₂]⁺ |

| 97 | [M - COOCH₃]⁺ | [C₆H₉O]⁺ |

| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ |

Note: The relative abundance of these fragments depends on the ionization method and energy.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. ed.ac.uk To perform this analysis, a suitable single crystal of the compound or a derivative is required. The crystal diffracts X-rays in a unique pattern, which can be computationally analyzed to generate a detailed electron density map and, subsequently, a model of the atomic arrangement in space. ed.ac.uk

For a chiral molecule like this compound, determining the absolute configuration means unequivocally establishing the (S) configuration at the C1 stereocenter. This is achieved through the analysis of anomalous dispersion effects, which are small deviations in the diffraction pattern that allow for the distinction between a molecule and its non-superimposable mirror image (enantiomer). ed.ac.uk The result is often expressed as a Flack parameter, where a value close to 0 confirms the assigned absolute structure. ed.ac.uk While obtaining a suitable crystal can be challenging, the structural information provided by X-ray crystallography is unparalleled in its precision and is considered the gold standard for stereochemical assignment. mdpi.com

Theoretical Chemistry and Computational Modeling

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules, complementing experimental data by offering insights into structures and energetics that can be difficult to observe directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to predict various molecular properties of compounds like this compound.

Optimized Geometries: DFT calculations can be used to determine the lowest-energy conformation of the molecule. For this compound, calculations would explore the different chair and boat conformations of the cyclohexane ring and the orientation of the methyl carboxylate group (axial vs. equatorial) to identify the most stable geometry. researchgate.net

Electronic Structure: DFT provides detailed information about the distribution of electrons within the molecule. The molecular electrostatic potential (MEP) map, for instance, can be calculated to visualize the electron-rich and electron-poor regions. researchgate.netresearchgate.net In this compound, the oxygen atoms of the carbonyl groups would be identified as electron-rich (nucleophilic) sites, while the carbonyl carbons would be electron-poor (electrophilic) sites. researchgate.net

Predicting Spectroscopic Data: DFT methods can also be used to simulate spectroscopic data. By calculating vibrational frequencies, one can predict the IR spectrum of the molecule, which can then be compared to experimental results to confirm assignments. researchgate.netresearchgate.net Similarly, NMR chemical shifts can be calculated, aiding in the interpretation of complex experimental spectra. These theoretical predictions serve as a valuable guide for experimental analysis and help to build a more complete understanding of the molecule's properties.

Ab Initio Calculations for Reaction Energy Profiles and Transition States

Ab initio quantum chemistry methods are instrumental in elucidating the intricate details of chemical reactions at the molecular level. For a chiral molecule like this compound, these calculations provide a powerful means to explore reaction mechanisms, determine the energies of reactants, products, and intermediates, and, crucially, to locate and characterize transition state structures.

Theoretical studies on related cyclohexanone (B45756) systems have demonstrated the utility of methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) in mapping out potential energy surfaces for various reactions. For instance, in the context of nucleophilic addition to the carbonyl group, a fundamental reaction for this class of compounds, ab initio calculations can trace the reaction coordinate from the separated reactants to the final product. Along this path, the transition state, representing the highest energy barrier, can be identified.

The characterization of a transition state is confirmed by frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is found. The energy of this transition state relative to the reactants provides the activation energy of the reaction, a key parameter in determining reaction rates. For this compound, such calculations could be employed to study reactions like reduction of the ketone, enolate formation, or addition of various nucleophiles.

A hypothetical reaction energy profile for the hydride reduction of this compound is presented below. The calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G*) and may include solvent effects through models like the Polarizable Continuum Model (PCM).

Table 1: Hypothetical Ab Initio Calculated Energies for the Reduction of this compound

| Species | Method/Basis Set | Solvent Model | Relative Energy (kcal/mol) |

| Reactant + BH₄⁻ | B3LYP/6-31G | PCM (THF) | 0.00 |

| Axial Attack TS | B3LYP/6-31G | PCM (THF) | +10.5 |

| Equatorial Attack TS | B3LYP/6-31G | PCM (THF) | +12.0 |

| Axial Alcohol Product | B3LYP/6-31G | PCM (THF) | -8.5 |

| Equatorial Alcohol Product | B3LYP/6-31G* | PCM (THF) | -9.2 |

Note: The data in this table is illustrative and represents typical values for such a reaction. Actual computational results would require specific calculations for this molecule.

These calculations can reveal the preferred pathway of attack (axial vs. equatorial), providing a quantitative basis for understanding the stereoselectivity of the reaction, a topic that will be explored further in section 5.2.5.

Conformational Analysis using Molecular Mechanics and Dynamics

The cyclohexane ring in this compound is not static but exists in a dynamic equilibrium of different conformations. Understanding the relative energies and populations of these conformers is crucial as they can significantly influence the molecule's reactivity and spectroscopic properties. Molecular mechanics (MM) and molecular dynamics (MD) are powerful computational tools for exploring the conformational landscape of flexible molecules.

Molecular mechanics methods, such as those employing force fields like MMFF94 or AMBER, provide a computationally efficient way to calculate the potential energy of a molecule as a function of its geometry. A systematic conformational search can be performed by rotating the single bonds in the molecule to identify all low-energy conformers. For this compound, the primary conformational flexibility arises from the ring inversion (chair-to-chair) and the rotation of the methoxycarbonyl group.

The chair conformation is the most stable for a six-membered ring. However, the presence of substituents leads to two distinct chair conformers where the substituents can be in either axial or equatorial positions. For the (1S) enantiomer, the methoxycarbonyl group at C1 can be axial or equatorial.

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms over time. frontiersin.orgyoutube.comresearchgate.netmdpi.comnih.gov By solving Newton's equations of motion, MD simulations can explore the conformational space and provide information on the relative populations of different conformers and the energy barriers for their interconversion. These simulations are particularly useful for understanding the behavior of the molecule in a solvent, as explicit solvent molecules can be included in the simulation box.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Force Field | Relative Energy (kcal/mol) | Dihedral Angle (O=C-C1-C2) | Population at 298 K (%) |

| Chair (Equatorial CO₂Me) | MMFF94 | 0.00 | 175.2° | 95.8 |

| Chair (Axial CO₂Me) | MMFF94 | 2.1 | 55.8° | 4.1 |

| Twist-Boat | MMFF94 | 5.5 | - | < 0.1 |

Note: This data is illustrative. The actual values would depend on the specific force field and simulation parameters used.

The results of such analyses are fundamental for interpreting experimental data and for building accurate models for predicting reactivity and spectroscopic properties.

Prediction of Spectroscopic Properties and Chiroptical Data

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, which can be invaluable for structure elucidation and the assignment of absolute configuration. For a chiral molecule like this compound, the prediction of chiroptical data such as Vibrational Circular Dichroism (VCD) is particularly important.

The prediction of NMR chemical shifts is a well-established computational technique. idc-online.comnih.govliverpool.ac.uknih.govresearchgate.net Using DFT methods, typically with functionals like B3LYP and a suitable basis set, it is possible to calculate the magnetic shielding tensors for each nucleus. These can then be converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane). The accuracy of these predictions is often sufficient to distinguish between different isomers or conformers.

Vibrational spectroscopy (IR and Raman) can also be simulated computationally. Harmonic frequency calculations at the DFT level can predict the positions and intensities of vibrational bands. For chiral molecules, VCD spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides a sensitive probe of stereochemistry. ru.nl The prediction of VCD spectra is a more complex task that requires the calculation of both the electric and magnetic dipole transition moments for each vibrational mode. DFT methods have proven to be very successful in this regard. ru.nl

By comparing the computationally predicted VCD spectrum with the experimental one, the absolute configuration of a chiral molecule can be determined. This involves calculating the VCD spectra for both enantiomers (e.g., (1S) and (1R)) and identifying which one matches the experimental data.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value (Hypothetical) |

| ¹³C NMR (C=O) | B3LYP/6-311+G(d,p), PCM | 208.5 ppm | 209.1 ppm |

| ¹H NMR (CH-CO₂Me) | B3LYP/6-311+G(d,p), PCM | 2.85 ppm | 2.90 ppm |

| IR Stretch (C=O, ketone) | B3LYP/6-31G(d) | 1725 cm⁻¹ | 1718 cm⁻¹ |

| VCD (C-H bend) | B3LYP/DGDZVP | +5.2 x 10⁻⁴ (Δε) | +4.8 x 10⁻⁴ (Δε) |

Note: The data presented is illustrative. Accurate predictions require careful selection of computational methods and consideration of conformational averaging.

Stereoselectivity Prediction and Rationalization